1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone typically involves the condensation of 4-methoxybenzaldehyde with 2-quinoxalinecarboxylic acid or its derivatives. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with 2-quinoxalinecarboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanol .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1H-indole
- 1-(4-Methoxyphenyl)-1H-imidazole
- 1-(4-Methoxyphenyl)-2-quinoxalinecarboxylic acid
Uniqueness
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a quinoxaline ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles .
Biological Activity
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone, also known as a quinoxaline derivative, has garnered attention in recent years for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoxaline backbone substituted with a methoxyphenyl group. Its chemical formula is C12H10N2O, and it has a molecular weight of approximately 218.22 g/mol. The methoxy group is believed to enhance the compound's lipophilicity, potentially influencing its biological activity.
The primary target of this compound appears to be amine oxidase (flavin-containing) , which plays a crucial role in the metabolism of biogenic amines. This interaction suggests that the compound may influence neurotransmitter levels, potentially affecting mood and cognitive functions.
Anticonvulsant Activity
Recent studies have indicated that related quinoxaline derivatives exhibit significant anticonvulsant properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the quinoxaline structure could enhance anticonvulsant efficacy . While specific data on this compound's anticonvulsant effects are sparse, its structural similarities suggest potential activity in this area.
Cytotoxicity and Cancer Research
Quinoxaline derivatives have been explored for their cytotoxic effects against various cancer cell lines. Notably, compounds similar to this compound have shown inhibitory effects on human epidermoid carcinoma cells (A431), suggesting potential applications in cancer therapy . The mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation.
Case Studies and Research Findings
A notable study evaluated several quinoxaline derivatives for their cytotoxicity against tumor cell lines. The results indicated that some compounds exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. These findings underscore the potential of quinoxaline derivatives as anticancer agents .
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | TBD | TBD |
Doxorubicin | 0.51 - 0.73 | HePG-2, Hep-2, Caco-2 |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQZLLWINFFGSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375479 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73100-63-7 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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